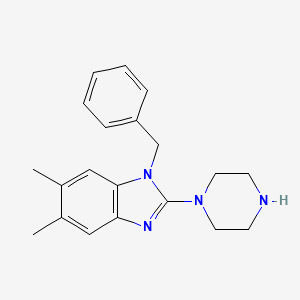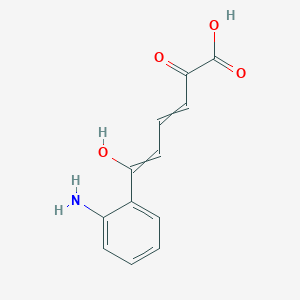
2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo- is a complex organic compound characterized by its unique structure, which includes a hexadienoic acid backbone with an aminophenyl group and a hydroxy-oxo functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo- can be achieved through several methods. One common approach involves the Knoevenagel reaction, where 5-aryl-2,3-dihydrofuran-2,3-diones react with ethyl cyanoacetate or malonodinitrile to yield 2-substituted 6-aryl-3,4-dihydroxy-6-oxo-2,4-hexadienoic acid esters or amides . The reaction conditions typically include a base catalyst and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studies in enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminophenyl group can interact with active sites of enzymes, potentially inhibiting their activity. The hydroxy-oxo functional group may participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Hexadienoic acid: A simpler analog without the aminophenyl and hydroxy-oxo groups.
6-Aryl-3,4-dihydroxy-6-oxo-2,4-hexadienoic acid esters: Compounds with similar backbones but different substituents.
Uniqueness
2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo- is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both an aminophenyl group and a hydroxy-oxo group allows for diverse chemical interactions and biological activities.
Eigenschaften
CAS-Nummer |
171368-63-1 |
|---|---|
Molekularformel |
C12H11NO4 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
6-(2-aminophenyl)-6-hydroxy-2-oxohexa-3,5-dienoic acid |
InChI |
InChI=1S/C12H11NO4/c13-9-5-2-1-4-8(9)10(14)6-3-7-11(15)12(16)17/h1-7,14H,13H2,(H,16,17) |
InChI-Schlüssel |
OHOFWYOLTJXLET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=CC=CC(=O)C(=O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


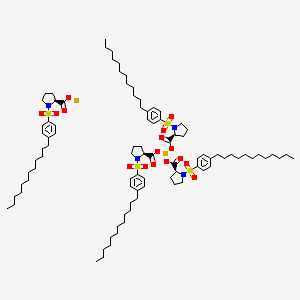
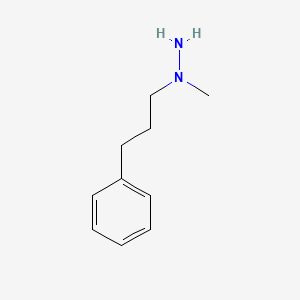
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride](/img/structure/B15164168.png)
![3,6-Bis(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15164172.png)

![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)
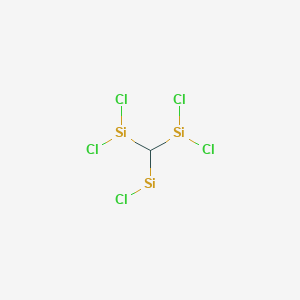
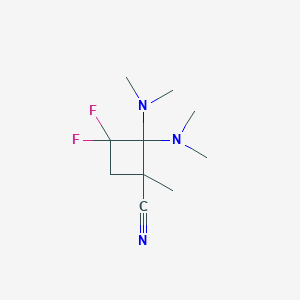
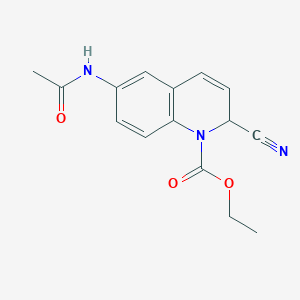
![Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane](/img/structure/B15164209.png)
![3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid](/img/structure/B15164213.png)

![Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-](/img/structure/B15164222.png)
